molecular formula C10H5Cl2NO3 B3002699 6,8-Dichloro-2-oxochromene-3-carboxamide CAS No. 101166-95-4

6,8-Dichloro-2-oxochromene-3-carboxamide

Cat. No.: B3002699
CAS No.: 101166-95-4
M. Wt: 258.05
InChI Key: ZOZWADMLNMOQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dichloro-2-oxochromene-3-carboxamide is a synthetic organic compound with the molecular formula C10H5Cl2NO3. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-oxochromene-3-carboxamide typically involves the chlorination of chromene derivatives followed by amide formation. One common method includes the reaction of 6,8-dichloro-2-oxochromene with an appropriate amine under controlled conditions to yield the desired carboxamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent amide formation using automated reactors and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

6,8-Dichloro-2-oxochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes.

Comparison with Similar Compounds

Uniqueness: 6,8-Dichloro-2-oxochromene-3-carboxamide stands out due to its specific structural features and the presence of both chlorine atoms and a carboxamide group, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

6,8-dichloro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZWADMLNMOQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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